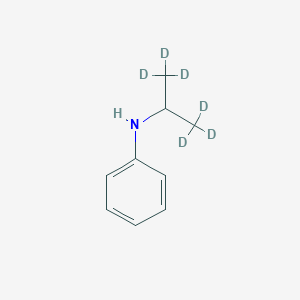
N-(1,1,1,3,3,3-Hexadeuteriopropan-2-yl)aniline
概要
説明
N-(1,1,1,3,3,3-Hexadeuteriopropan-2-yl)aniline is a deuterated analog of N-isopropylaniline, where the hydrogen atoms in the isopropyl group are replaced with deuterium
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1,1,3,3,3-Hexadeuteriopropan-2-yl)aniline typically involves the reaction of aniline with 1,1,1,3,3,3-hexadeuteriopropan-2-yl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of deuterated solvents and reagents ensures the incorporation of deuterium atoms in the final product.
化学反応の分析
Types of Reactions
N-(1,1,1,3,3,3-Hexadeuteriopropan-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into corresponding amines or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid, sulfuric acid, and halogens.
Major Products Formed
Oxidation: Nitrosoaniline, nitroaniline
Reduction: Corresponding amines
Substitution: Nitroaniline, sulfonylaniline, halogenated anilines
科学的研究の応用
N-(1,1,1,3,3,3-Hexadeuteriopropan-2-yl)aniline has several scientific research applications:
Chemistry: Used as a deuterated internal standard in NMR spectroscopy to study reaction mechanisms and kinetics.
Biology: Investigated for its potential as a probe in biological systems to study metabolic pathways involving aniline derivatives.
Medicine: Explored for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the synthesis of deuterated compounds for various industrial applications, including materials science and catalysis.
作用機序
The mechanism of action of N-(1,1,1,3,3,3-Hexadeuteriopropan-2-yl)aniline involves its interaction with molecular targets through its aniline moiety. The deuterium atoms can influence the compound’s metabolic stability and reduce the rate of metabolic degradation. This can lead to prolonged activity and improved efficacy in biological systems. The compound may interact with enzymes and receptors involved in metabolic pathways, affecting their function and activity.
類似化合物との比較
Similar Compounds
N-isopropylaniline: The non-deuterated analog of N-(1,1,1,3,3,3-Hexadeuteriopropan-2-yl)aniline.
N-(1,1,1,3,3,3-Hexafluoropropan-2-yl)aniline: A fluorinated analog with different electronic properties.
N-(1,1,1,3,3,3-Hexachloropropan-2-yl)aniline: A chlorinated analog with distinct reactivity.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which confer enhanced metabolic stability and reduced rate of metabolic degradation compared to its non-deuterated analogs. This makes it a valuable compound in the development of deuterated drugs and as a probe in scientific research.
特性
IUPAC Name |
N-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-8(2)10-9-6-4-3-5-7-9/h3-8,10H,1-2H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCFWPVMFJMNDP-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















